molecular formula C21H16N4O5S2 B2773294 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide CAS No. 864859-55-2

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2773294
CAS No.: 864859-55-2
M. Wt: 468.5
InChI Key: IKHLAPHXWUVOTC-UHFFFAOYSA-N
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Description

The compound is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using NMR spectroscopic techniques, high-resolution mass spectrometry, IR spectroscopy, and elemental analyses . The 1H-NMR analysis of all the derivatives revealed a single olefinic proton, consistent with the formation of a single isomer, which was assigned to have the thermodynamically more stable E configuration .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using NMR spectroscopic techniques, high-resolution mass spectrometry, IR spectroscopy, and elemental analyses .

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been extensively studied for their synthesis methodologies and chemical properties. Studies have explored the synthesis of novel pyridine and pyrimidine derivatives incorporating benzothiazole moiety, demonstrating the versatility of this compound in generating a wide array of heterocyclic compounds with potential biological activities. For instance, the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines highlight the compound's utility in creating antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002). Similarly, the synthesis, characterization, and anticancer activity of derivatives indicate its potential in cancer research (N. Rao, M. V. Rao, K. Prasad, 2018).

Antimicrobial and Anticancer Activities

Several studies have demonstrated the antimicrobial and anticancer activities of derivatives of this compound. Research on the synthesis and antimicrobial evaluation, as well as docking studies of derivatives, has shown significant biological activity against various pathogens, indicating its potential as a lead compound for developing new antimicrobial agents (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021). Additionally, the compound's derivatives have been evaluated for their anticancer activity, with some showing promising results in inhibiting tumor cell growth, thereby highlighting its applicability in cancer research (Development of novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide based Mycobacterium tuberculosis pantothenate synthetase inhibitors, Ganesh Samala et al., 2014).

Molecular Docking and QSAR Studies

The compound and its derivatives have also been subjects of molecular docking and quantitative structure-activity relationship (QSAR) studies, aimed at understanding their interactions with biological targets and predicting their biological activities based on their chemical structures. These studies provide insights into the design and development of new compounds with enhanced biological activities (Design, synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, M. Palkar et al., 2017).

Future Directions

Benzothiazole derivatives have shown promising results as anti-tubercular compounds . Future research could focus on further optimizing the synthesis process and exploring their potential in other therapeutic areas.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S2/c1-11(26)24-9-8-12-16(10-24)32-21(23-19(27)14-6-7-17(30-14)25(28)29)18(12)20-22-13-4-2-3-5-15(13)31-20/h2-7H,8-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHLAPHXWUVOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(O5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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